Cas no 66142-72-1 (4-Ethyl-2,3-dimethylphenol)
4-Ethyl-2,3-dimethylphenol Chemical and Physical Properties
Names and Identifiers
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- 66142-72-1
- 4-Ethyl-2,3-dimethylphenol
- DTXCID90489406
- DTXSID80538619
- ethyldimethyl phenol
- SCHEMBL4888228
- WOQYMRWBSOLZDV-UHFFFAOYSA-N
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- Inchi: 1S/C10H14O/c1-4-9-5-6-10(11)8(3)7(9)2/h5-6,11H,4H2,1-3H3
- InChI Key: WOQYMRWBSOLZDV-UHFFFAOYSA-N
- SMILES: OC1C=CC(CC)=C(C)C=1C
Computed Properties
- Exact Mass: 150.104465066g/mol
- Monoisotopic Mass: 150.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 20.2Ų
4-Ethyl-2,3-dimethylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010009781-250mg |
2,3-Dimethyl-4-ethylphenol |
66142-72-1 | 97% | 250mg |
$504.00 | 2023-09-01 | |
| Alichem | A010009781-500mg |
2,3-Dimethyl-4-ethylphenol |
66142-72-1 | 97% | 500mg |
$839.45 | 2023-09-01 | |
| Alichem | A010009781-1g |
2,3-Dimethyl-4-ethylphenol |
66142-72-1 | 97% | 1g |
$1460.20 | 2023-09-01 |
4-Ethyl-2,3-dimethylphenol Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 4-Ethyl-2,3-dimethylphenol
Comprehensive Overview of 4-Ethyl-2,3-dimethylphenol (CAS No. 66142-72-1)
4-Ethyl-2,3-dimethylphenol (CAS No. 66142-72-1) is a versatile organic compound with a unique molecular structure that has garnered significant attention in various scientific and industrial applications. This compound, characterized by its aromatic ring with specific substituents, has been the subject of extensive research due to its potential in fields such as pharmaceuticals, materials science, and chemical synthesis.
The molecular formula of 4-Ethyl-2,3-dimethylphenol is C10H14O, and its molecular weight is approximately 150.21 g/mol. The compound features a phenol core with an ethyl group at the para position and two methyl groups at the ortho and meta positions. This specific arrangement of substituents imparts unique chemical and physical properties to the molecule, making it a valuable precursor in the synthesis of more complex compounds.
In the realm of pharmaceutical research, 4-Ethyl-2,3-dimethylphenol has shown promise as an intermediate in the development of novel drugs. Recent studies have explored its potential as a building block for compounds with anti-inflammatory, analgesic, and antioxidant properties. For instance, a 2021 study published in the Journal of Medicinal Chemistry highlighted the use of 4-Ethyl-2,3-dimethylphenol in the synthesis of a series of novel anti-inflammatory agents that demonstrated significant efficacy in preclinical trials.
Beyond pharmaceuticals, 4-Ethyl-2,3-dimethylphenol has found applications in materials science. Its aromatic structure and functional groups make it suitable for use in the synthesis of polymers and other advanced materials. A 2020 study in the Journal of Polymer Science reported the successful use of 4-Ethyl-2,3-dimethylphenol as a monomer in the preparation of high-performance polymers with enhanced thermal stability and mechanical strength.
In chemical synthesis, 4-Ethyl-2,3-dimethylphenol serves as a versatile starting material for various reactions. Its reactivity can be tuned by modifying the substituents on the phenolic ring, allowing for the creation of a wide range of derivatives. This flexibility has led to its widespread use in organic synthesis laboratories around the world. A notable example is its application in the synthesis of chiral compounds through asymmetric catalysis, as described in a 2019 article in the Tetrahedron Letters.
The environmental impact and safety profile of 4-Ethyl-2,3-dimethylphenol are also important considerations. Studies have shown that it is generally stable under normal conditions and does not pose significant environmental risks when handled properly. However, like many organic compounds, it should be stored and used following standard safety protocols to ensure worker health and environmental protection.
In conclusion, 4-Ethyl-2,3-dimethylphenol (CAS No. 66142-72-1) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers and industrial chemists alike. As ongoing research continues to uncover new applications and properties, the importance of this compound is likely to grow even further.
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